3-(Methylamino)-1-phenylbutan-1-one;hydrochloride
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Overview
Description
3-(Methylamino)-1-phenylbutan-1-one;hydrochloride is a chemical compound that belongs to the class of substituted cathinones It is a synthetic stimulant with a structure similar to other well-known compounds in this category
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-phenylbutan-1-one;hydrochloride typically involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at a temperature range of 60-100°C in a closed container. The mixture is then concentrated, cooled, and crystallized to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation with a Raney nickel catalyst. The reaction conditions include a hydrogen pressure of 0.3-1.5 MPa and a temperature range of 25-80°C .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-phenylbutan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Methylamino)-1-phenylbutan-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential neurotoxic effects.
Medicine: Investigated for its potential therapeutic applications, including its use as a stimulant and its effects on the central nervous system.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-phenylbutan-1-one;hydrochloride involves its interaction with neurotransmitter transporters in the brain. It inhibits the reuptake of norepinephrine, serotonin, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system .
Comparison with Similar Compounds
Similar Compounds
3-Methylmethcathinone (3-MMC): Similar in structure and function, but with different potency and effects.
Methcathinone: Another substituted cathinone with stimulant properties.
Mephedrone: A well-known stimulant with a similar structure but different pharmacological profile .
Uniqueness
3-(Methylamino)-1-phenylbutan-1-one;hydrochloride is unique due to its specific substitution pattern, which affects its pharmacological properties and potency. Its unique structure allows for specific interactions with neurotransmitter transporters, making it a valuable compound for research in neuropharmacology .
Properties
CAS No. |
61841-65-4 |
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Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-(methylamino)-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9(12-2)8-11(13)10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H |
InChI Key |
SGTSPVXRZMGRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
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